2-(4-Chlorophenyl)-2H-indazole

Antiprotozoal Entamoeba histolytica 2H-Indazole SAR

2-(4-Chlorophenyl)-2H-indazole (CAS 61073-53-8) is a 2-aryl-substituted 2H-indazole derivative with the molecular formula C₁₃H₉ClN₂ and a molecular weight of 228.67 g/mol. The compound belongs to the 2H-indazole class, which is distinct from the more common 1H-indazole regioisomer in both synthetic access and biological profile.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 61073-53-8
Cat. No. B8801060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2H-indazole
CAS61073-53-8
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H
InChIKeyCBIVOYLISNAAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2H-indazole CAS 61073-53-8: A Privileged 2H-Indazole Scaffold for Antiprotozoal Drug Discovery and Beyond


2-(4-Chlorophenyl)-2H-indazole (CAS 61073-53-8) is a 2-aryl-substituted 2H-indazole derivative with the molecular formula C₁₃H₉ClN₂ and a molecular weight of 228.67 g/mol [1]. The compound belongs to the 2H-indazole class, which is distinct from the more common 1H-indazole regioisomer in both synthetic access and biological profile. It is primarily utilized as a core scaffold in medicinal chemistry, particularly for antiprotozoal drug discovery, where the electron-withdrawing 4-chlorophenyl substituent at the 2-position has been demonstrated to confer significant potency advantages over unsubstituted phenyl and 1H-indazole analogs [2]. The compound is commercially available at purities of ≥95% (AKSci, Leyan, MolCore) and serves as a versatile building block for further derivatization, including 2,3-diphenyl-2H-indazoles with dual antimicrobial and anti-inflammatory activity .

Why Generic 2-Aryl-2H-indazole Substitution Fails for 2-(4-Chlorophenyl)-2H-indazole (61073-53-8)


The 2-aryl-2H-indazole scaffold exhibits a pronounced and continuous structure-activity relationship (SAR) wherein the electronic nature and position of the phenyl ring substituent directly govern antiprotozoal potency across multiple clinically relevant protozoan targets [1]. Simply substituting the 4-chlorophenyl group with an unsubstituted phenyl ring—as in the parent compound 2-phenyl-2H-indazole—results in a significant erosion of activity; the 2021 study demonstrated that compounds bearing electron-withdrawing groups (EWGs) at the 4-position, including 4-Cl, are among the most potent derivatives (IC₅₀ < 0.050 µM against E. histolytica), whereas unsubstituted or electron-donating analogs show reduced efficacy [2]. Moreover, the 1H-indazole regioisomer, often available as a cheaper alternative, displays approximately 15-fold weaker potency (IC₅₀ = 0.740 µM), confirming that both the 2H-regiochemistry and the specific 4-chloro EWG substitution are non-negotiable determinants of target potency [1]. These SAR constraints mean that procurement of the exact 2-(4-chlorophenyl)-2H-indazole chemotype—rather than a generic indazole or an alternative 2-aryl analog—is essential for reproducing published biological results and for structure-based lead optimization programs.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2H-indazole (61073-53-8) vs. Closest Structural Analogs


Antiprotozoal Potency Against Entamoeba histolytica: 4-Chlorophenyl vs. Unsubstituted 1H-Indazole (~15-Fold Improvement)

2-(4-Chlorophenyl)-2H-indazole (designated Compound 2 in the 2021 study) achieved an IC₅₀ < 0.050 µM against E. histolytica trophozoites in vitro, placing it among the top-tier derivatives in a 22-compound 2-phenyl-2H-indazole series [1]. This represents an approximately 15-fold improvement in potency over the parent 1H-indazole scaffold, which was independently reported with an IC₅₀ of 0.740 µM under identical strain, laboratory, and assay conditions [1]. The unsubstituted 2-phenyl-2H-indazole analog (Compound 7) was not among the most active derivatives, confirming that the 4-chloro electron-withdrawing substituent is a key potency driver [2]. All tested 2-phenyl-2H-indazole derivatives were more potent than 1H-indazole, but the 4-chlorophenyl-substituted compound (alongside 4-methoxycarbonyl and 2-trifluoromethyl analogs) consistently occupied the highest activity tier across multiple protozoan species [1].

Antiprotozoal Entamoeba histolytica 2H-Indazole SAR

Halogen Substitution SAR: 4-Chloro vs. 4-Fluoro and 3-Chloro Regioisomers in Antiprotozoal Activity

Within the 22-compound 2-aryl-2H-indazole series, the 4-chlorophenyl derivative (Compound 2) ranked among the most potent against E. histolytica (IC₅₀ < 0.050 µM), whereas the 4-fluorophenyl analog (Compound 5) was not listed among the top activity tier for any of the three protozoa tested, suggesting that chlorine at the 4-position provides a superior balance of electron-withdrawing strength and lipophilicity for target engagement [1]. Furthermore, the regioisomeric 3-chlorophenyl (Compound 9) and 2-chlorophenyl (Compound 16) derivatives showed differential activity profiles: Compound 16 displayed best-in-class activity against G. intestinalis (IC₅₀ < 0.050 µM) and T. vaginalis (IC₅₀ < 0.070 µM), while Compound 9 did not reach the top activity tier [1]. This position-dependent halogen SAR demonstrates that chlorine placement on the phenyl ring is not interchangeable—the 4-chloro orientation is specifically associated with maximal potency against E. histolytica, whereas the 2-chloro orientation favors G. intestinalis and T. vaginalis activity [1].

Halogen SAR 2H-Indazole Giardia intestinalis

Synthetic Yield and Physicochemical Reproducibility: 2-(4-Chlorophenyl)-2H-indazole vs. 2-(4-Fluorophenyl)-2H-indazole

Under identical Cadogan cyclization conditions (triethyl phosphite, 150 °C), 2-(4-chlorophenyl)-2H-indazole (Compound 2) was obtained in 62% yield as a white solid with a melting point of 143–146 °C [1]. In comparison, the 4-fluoro analog (Compound 5) was obtained in a slightly higher 71% yield but with a significantly lower melting point of 110–111 °C, indicating different crystal packing and potentially different solid-state stability [1]. The higher melting point of the 4-chloro derivative suggests more robust crystalline lattice energy, which may translate to improved long-term storage stability and easier handling during formulation or solid-dosing studies. The 4-chloro compound also benefits from well-established spectroscopic characterization (¹H NMR at 600 MHz in CDCl₃: δ 8.37 [H-3], 7.87–7.83 [H-4, H-7], 7.77 [H-5], 7.69 [H-6], 7.51–7.47 [2′-H, 6′-H], 7.33 [H-5′], 7.12 [H-6′]) that enables unambiguous identity confirmation during procurement quality control [1].

Synthetic accessibility Cadogan cyclization Melting point

Building Block Versatility: 2-(4-Chlorophenyl)-2H-indazole as a Precursor to Dual-Activity 2,3-Diphenyl-2H-indazoles

2-(4-Chlorophenyl)-2H-indazole serves as the direct synthetic precursor for 2,3-diphenyl-2H-indazole derivatives with dual antimicrobial and anti-inflammatory activity. In the 2017 study, the 2-(4-chlorophenyl) parent (Compound 8) was subjected to palladium-catalyzed C3-arylation to yield 2-(4-chlorophenyl)-3-phenyl-2H-indazole (Compound 17), which demonstrated a two-fold improvement in potency against E. histolytica compared to its parent, while preserving activity against G. intestinalis and T. vaginalis [1]. Critically, the broader 2,3-diphenyl-2H-indazole series derived from this and related 2-aryl precursors yielded compounds (18, 21, 23, 26) with in vitro inhibitory activity against human recombinant COX-2 at 10 µM, with molecular docking suggesting a binding mode comparable to rofecoxib [1]. This dual antiprotozoal/anti-inflammatory profile is particularly relevant because PGE₂ production via host COX-2 has been implicated in the pathogenesis of E. histolytica infections [1]. The 4-chloro substitution is strategically important here: it provides both the electron-withdrawing character needed for antiprotozoal activity and a synthetic handle (via the chlorine atom) for potential further functionalization through cross-coupling chemistry.

2,3-Diphenyl-2H-indazole COX-2 inhibition Anticandidal

Electron-Withdrawing Group SAR: 4-Chlorophenyl vs. 4-Methoxycarbonylphenyl and 4-Trifluoromethylphenyl

The 2021 SAR study established that electron-withdrawing groups at the 2-phenyl ring are a general requirement for high antiprotozoal potency, but the magnitude of the effect varies by substituent and target species [1]. Against E. histolytica, the 4-chlorophenyl (Compound 2), 4-methoxycarbonylphenyl (Compounds 4, 11, 18), and 2-trifluoromethylphenyl (Compound 20) all achieved IC₅₀ < 0.050 µM, placing them in the highest activity tier [1]. However, against G. intestinalis, the 4-chlorophenyl derivative was NOT among the most active compounds; instead, the 2-chlorophenyl (16), 2-methoxycarbonylphenyl (18), 2-trifluoromethylphenyl (20), and 2-carboxyphenyl (22) derivatives dominated [1]. Against T. vaginalis, the best activity (IC₅₀ < 0.070 µM) was found for 3-methoxycarbonylphenyl (11), 3-trifluoromethylphenyl (13), 3-carboxyphenyl (15), 2-chlorophenyl (16), and 2-carboxyphenyl (22) [1]. This species-dependent SAR profile means that 2-(4-chlorophenyl)-2H-indazole is uniquely suited for E. histolytica-focused programs: it provides maximal potency against this specific pathogen while offering a differentiated selectivity window compared to other EWGs that show broader-spectrum activity.

Electron-withdrawing group 2H-Indazole SAR Antiprotozoal

Optimal Procurement and Application Scenarios for 2-(4-Chlorophenyl)-2H-indazole (61073-53-8) Based on Quantitative Evidence


Entamoeba histolytica-Selective Lead Optimization Programs

2-(4-Chlorophenyl)-2H-indazole is the scaffold of choice for medicinal chemistry programs targeting E. histolytica specifically, as opposed to broad-spectrum antiprotozoal approaches. The compound achieves IC₅₀ < 0.050 µM against E. histolytica trophozoites, representing a ≥15-fold improvement over the 1H-indazole baseline (IC₅₀ = 0.740 µM) and outperforming the 4-fluoro analog which fails to reach the top activity tier [1]. Its species-selective profile—highly potent against E. histolytica but not among the most active against G. intestinalis or T. vaginalis—makes it particularly valuable for target-validation studies where pharmacological selectivity between protozoan species is desired [1]. Researchers should procure this specific 4-chloro derivative rather than the cheaper 2-phenyl-2H-indazole (CAS 209-249-3) or 1H-indazole (CAS 271-44-3), as these alternates would require extensive re-optimization to recover the potency lost through substituent or regioisomer substitution.

Synthesis of 2,3-Diphenyl-2H-indazole Dual Antimicrobial/Anti-Inflammatory Agents

2-(4-Chlorophenyl)-2H-indazole serves as the essential starting material for palladium-catalyzed C3-arylation to access 2,3-diphenyl-2H-indazoles with combined antiprotozoal and COX-2 inhibitory activity [2]. The resulting 3-phenyl derivative (Compound 17) shows a two-fold potency improvement against E. histolytica over the parent, while the broader chemical series includes compounds with in vitro COX-2 inhibition at 10 µM [2]. This dual-activity profile is therapeutically relevant because COX-2-derived PGE₂ is implicated in E. histolytica pathogenesis [2]. Procurement specifications should require ≥95% purity to ensure reproducible C3-arylation yields, as residual impurities from Cadogan cyclization can poison palladium catalysts. The 4-chloro substituent also provides a synthetic handle for subsequent cross-coupling diversification if needed.

Structure-Activity Relationship (SAR) Reference Standard for 2-Arylindazole Halogen Scanning

For laboratories conducting systematic halogen-scanning SAR studies on the 2-aryl-2H-indazole scaffold, 2-(4-chlorophenyl)-2H-indazole provides a well-characterized reference point with published IC₅₀ thresholds against three protozoan species, full NMR assignment (¹H, ¹³C, 600/151 MHz), and documented synthetic yield under Cadogan conditions [1]. Its melting point (143–146 °C) and solid-state properties are established, enabling reliable inter-laboratory comparisons [1]. When used alongside the 4-fluoro (m.p. 110–111 °C, not top-tier active) and 4-bromo analogs, the 4-chloro compound helps define the optimal halogen size and electronegativity window for target engagement. Procurement from vendors providing batch-specific Certificates of Analysis with NMR and HPLC purity data is recommended to ensure consistency with published characterization.

Antiprotozoal Drug Discovery Against Metronidazole-Resistant Strains

The 2-phenyl-2H-indazole class, including the 4-chlorophenyl derivative, has demonstrated superior potency to metronidazole—the current standard-of-care—against multiple protozoan species in vitro [2]. In the 2017 study, most 2-phenyl-2H-indazole derivatives were more potent than metronidazole, with some derivatives (e.g., Compound 18) showing 12.8-fold greater activity against G. intestinalis [2]. While the 4-chlorophenyl derivative itself shows E. histolytica-selective rather than broad-spectrum activity, its mechanism of action—though not yet fully elucidated—is likely distinct from metronidazole's nitro-reductive activation pathway, making it a valuable scaffold for developing next-generation agents against metronidazole-resistant E. histolytica strains [1][2]. The low cytotoxicity profile observed for related 2H-indazole derivatives (>90% cell viability at 10 µM in HaCaT and HeLa cells) further supports the therapeutic potential of this chemotype [2].

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